molecular formula C11H14N2S B14622565 Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- CAS No. 58639-46-6

Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)-

Cat. No.: B14622565
CAS No.: 58639-46-6
M. Wt: 206.31 g/mol
InChI Key: SPCNZRVLJDHYRP-UHFFFAOYSA-N
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Description

Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- is a chemical compound with a molecular formula of C₁₀H₁₂N₂S It is known for its unique structure, which includes a benzisothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- typically involves the reaction of 2-ethyl-1,2-benzisothiazol-3(2H)-one with ethanamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-ethyl-1,2-benzisothiazol-3(2H)-one and ethanamine.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating to a temperature range of 60-80°C.

    Product Isolation: The product is typically isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzisothiazole derivatives.

Scientific Research Applications

Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzisothiazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-1,2-benzisothiazol-3(2H)-one
  • N-ethyl-1,2-benzisothiazolin-3-one
  • 2-ethylbenzisothiazol-3(2H)-one

Uniqueness

Ethanamine, N-(2-ethyl-1,2-benzisothiazol-3(2H)-ylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications.

Properties

CAS No.

58639-46-6

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N,2-diethyl-1,2-benzothiazol-3-imine

InChI

InChI=1S/C11H14N2S/c1-3-12-11-9-7-5-6-8-10(9)14-13(11)4-2/h5-8H,3-4H2,1-2H3

InChI Key

SPCNZRVLJDHYRP-UHFFFAOYSA-N

Canonical SMILES

CCN=C1C2=CC=CC=C2SN1CC

Origin of Product

United States

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